Treprostinil-d4 is a deuterated form of treprostinil, a synthetic analog of prostacyclin, which is primarily utilized as a vasodilator for the treatment of pulmonary arterial hypertension. Treprostinil-d4 is specifically labeled with deuterium, which enhances its stability and pharmacokinetic properties compared to its non-deuterated counterpart. The compound is used in research settings to study the pharmacokinetics and metabolism of treprostinil without interference from endogenous compounds.
Treprostinil-d4 is classified under the category of prostacyclin analogs, which are compounds that mimic the action of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. The chemical structure of treprostinil-d4 allows it to exert similar therapeutic effects as treprostinil while providing distinct advantages in analytical applications due to its isotopic labeling.
The synthesis of treprostinil-d4 involves several steps that incorporate deuterium into the molecular framework of treprostinil. The process typically starts with the synthesis of the non-deuterated precursor, followed by specific reactions that introduce deuterium at strategic positions within the molecule.
The molecular structure of treprostinil-d4 retains the core structure of treprostinil but includes deuterium atoms.
Treprostinil-d4 undergoes similar chemical reactions as treprostinil, including metabolic transformations primarily in the liver.
Treprostinil-d4 acts similarly to treprostinil by mimicking prostacyclin's actions on vascular smooth muscle cells.
Treprostinil-d4 serves primarily in scientific research applications:
Treprostinil-d4 (C₂₃H₃₀D₄O₅) is a deuterated analog of the prostacyclin agonist treprostinil (C₂₃H₃₄O₅), where four hydrogen atoms are replaced by deuterium at metabolically vulnerable positions. This strategic substitution occurs specifically on the aliphatic side chains—typically at the C3 and C4 positions of the octyl chain—retaining the core tricyclic benzindene structure critical for biological activity [6] [8]. The molecular weight increases from 390.52 g/mol in native treprostinil to 394.54 g/mol in Treprostinil-d4 due to deuterium’s higher atomic mass [6] [8]. The stereochemistry remains unchanged, preserving the (1R,2R,3aS,9aS) configuration essential for binding to prostacyclin (IP), prostaglandin DP1, and EP2 receptors [5] [8].
Table 1: Molecular Characteristics of Treprostinil-d4 vs. Native Treprostinil
Property | Treprostinil | Treprostinil-d4 |
---|---|---|
Molecular Formula | C₂₃H₃₄O₅ | C₂₃H₃₀D₄O₅ |
Molecular Weight (g/mol) | 390.52 | 394.54 |
Deuterium Sites | N/A | Aliphatic side chains (C3/C4) |
CAS Number | 81846-19-7 | Not specified |
Key Stereocenters | (1R,2R,3aS,9aS) | Identical |
Comparative studies reveal that deuteration does not alter Treprostinil-d4’s receptor binding affinity. Like native treprostinil, it acts as a potent agonist for DP1 (EC₅₀ ≈ 0.6 nM) and EP2 receptors (EC₅₀ ≈ 6.2 nM) [5] [10]. However, nuclear magnetic resonance (NMR) spectroscopy confirms altered vibrational frequencies in C–D bonds compared to C–H bonds, a hallmark of isotopic labeling [8]. X-ray crystallography further verifies identical crystal packing and bond angles between the analogs, confirming that deuterium substitution minimally perturbs the three-dimensional structure [6]. This structural fidelity ensures that pharmacological activity remains consistent while modifying pharmacokinetic behaviors [8] [10].
Treprostinil-d4 exhibits solubility profiles similar to native treprostinil: highly soluble in polar organic solvents (e.g., ethanol, acetonitrile) but sparingly soluble in aqueous media. In sterile diluents like 0.9% sodium chloride or Sterile Diluent for Flolan (SDF), solutions remain chemically stable for >48 hours at 40°C and 75% relative humidity, with pH stability between 6.0–10.6 [4] [7]. Notably, alkaline diluents (e.g., SDF, pH 10.4–10.6) enhance antimicrobial effectiveness against gram-negative bacteria by >4 log₁₀ reductions, unlike neutral-pH saline [7]. Degradation under accelerated conditions (e.g., UV exposure, oxidative stress) primarily generates quinone derivatives via oxidation of the benzindene core, though deuterium decelerates this pathway by 18% [8].
Table 2: Stability and Solubility Profiles of Treprostinil-d4
Condition | Behavior | Key Findings |
---|---|---|
Aqueous Solubility | Sparingly soluble | Stable in saline, SDF, or dextrose solutions |
Thermal Stability | Stable ≤40°C for 48–52 hours | Degradation <5% at 40°C/75% RH [7] |
pH Stability Range | pH 6.0–10.6 | Optimal in alkaline diluents (e.g., SDF) |
Photodegradation | UV-sensitive | Forms quinone derivatives; reduced by deuteration |
Antimicrobial Effectiveness | Enhanced in SDF | >4 log₁₀ reduction in E. coli growth [7] |
The kinetic isotope effect (KIE) in Treprostinil-d4 significantly impedes metabolic degradation. Deuterium fortifies C–D bonds, requiring ~5–7 kcal/mol higher activation energy for cleavage compared to C–H bonds [8]. This reduces oxidative metabolism by hepatic CYP2C8/CYP2C9 enzymes, extending the half-life theoretically by 20–30% over native treprostinil (t₁/₂ = 4 hours) [5] [8]. Mass spectrometry studies show suppressed formation of hydroxylated metabolites, with 40% lower production of O-dealkylated species in human liver microsomes [9]. Additionally, deuterium minimizes acid-catalyzed hydrolysis of the labile ester linkage in the cyclopenta[b]naphthalene core, reducing hydrolysis by 22% under gastric pH conditions (pH 1.5–3.5) [6] [8]. These properties make Treprostinil-d4 invaluable as an internal standard in LC-MS/MS bioanalysis, where its near-identical chromatographic behavior but distinct mass signature (m/z 393.5 vs. 389.2 for treprostinil) enables precise quantification in biological matrices [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0